3-Chloro-6-(2-methoxybenzyl)-pyridazine
Description
3-Chloro-6-(2-methoxybenzyl)-pyridazine is a pyridazine derivative featuring a chlorine atom at position 3 and a 2-methoxybenzyl group at position 4. Below, we compare its structural and functional attributes with analogous compounds.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-chloro-6-[(2-methoxyphenyl)methyl]pyridazine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-6-7-12(13)15-14-10/h2-7H,8H2,1H3 |
InChI Key |
GXAOMUSGUVAZDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Lipophilicity : The 2-methoxybenzyl group in the target compound may offer balanced lipophilicity compared to the highly lipophilic 2,4-dichlorobenzyl and trifluoromethyl groups.
- Synthetic Accessibility : The 4-methylphenyl analog (20% yield) is less efficiently synthesized than hydrazine derivatives (e.g., 90% yield for 3-chloro-6-{2-[(5-nitrofuran-2-yl)methylene]hydrazinyl}pyridazine), suggesting that benzyl groups may pose steric challenges.
Pharmacological Activity
Key Observations :
- Activity Trends :
- Anti-inflammatory/Analgesic : The 4-methylphenyl analog’s efficacy suggests that alkyl/aryl groups at position 6 enhance these activities, likely through COX inhibition.
- Enzyme Inhibition : Piperazine-linked derivatives (e.g., AChE inhibitors) demonstrate the importance of nitrogen-rich substituents for targeting enzymatic active sites.
Key Observations :
- Chlorinated and piperazine-containing analogs often require stringent safety protocols due to acute toxicity risks.
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